molecular formula C17H15N3O4S B2551249 N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide CAS No. 851978-50-2

N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide

Cat. No. B2551249
M. Wt: 357.38
InChI Key: WMLRMPWNFMVGNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide is not directly reported in the provided papers, but related synthesis methods can be inferred. For instance, the synthesis of a structurally related compound, N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, was achieved through an acid-catalyzed reaction involving 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide and 4-methoxybenzaldehyde in ethanol under reflux conditions . This suggests that the synthesis of the compound might also involve a condensation reaction under similar conditions, possibly using a 2,3-dihydrobenzo[b][1,4]dioxine derivative and an appropriate thiazolyl carbohydrazide.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the structure of the triazole derivative mentioned above was confirmed by infrared spectroscopy, nuclear magnetic resonance, mass spectroscopy, single crystal X-ray diffraction, and microanalysis . These techniques could similarly be applied to determine the molecular structure of N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide, ensuring the correct identification of functional groups, the overall molecular geometry, and the presence of any stereochemical elements.

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not detailed, the synthesis of related compounds involves reactions such as oxidative aminocarbonylation-cyclization, which was used to synthesize 2,3-dihydrobenzo[1,4]dioxine derivatives . This indicates that the compound might also undergo similar cyclization reactions or could be synthesized through related pathways involving palladium-catalyzed reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported, but by analogy, the related compounds synthesized in the papers show significant activity in biological assays. For example, some benzimidazole derivatives exhibited good scavenging activity of DPPH radicals, indicating antioxidant properties . This suggests that N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide might also possess similar properties, which could be explored in further studies.

Scientific Research Applications

Density Functional Theory (DFT) Modeling and Monte Carlo Simulation

A study by Obot et al. (2016) on Schiff bases, including those with similar structural features to the queried compound, used Density Functional Theory (DFT) and Monte Carlo simulation to assess their inhibition performance for steel corrosion. The study focused on evaluating electronic parameters relevant to their inhibition activity and found theoretical data mostly in agreement with experimental results, indicating potential applications in corrosion prevention (Obot, Kaya, Kaya, & Tüzün, 2016).

Synthesis and Antimicrobial Activity of Novel Derivatives

Research by Abd Alhameed et al. (2019) on the synthesis of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, characterized by various methods, evaluated their antimicrobial and antifungal activities. Some derivatives showed weak to moderate antibacterial and antifungal activities, suggesting the potential of these compounds in developing new antimicrobial agents (Abd Alhameed et al., 2019).

Antioxidant and Anticancer Activity

Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and evaluated their antioxidant and anticancer activities. Some compounds exhibited antioxidant activity superior to ascorbic acid and demonstrated cytotoxicity against human cancer cell lines, indicating potential for therapeutic applications (Tumosienė et al., 2020).

Potential Bioactive Schiff Base Compounds

Sirajuddin et al. (2013) synthesized Schiff base compounds with potential biological activity, including antibacterial, antifungal, and antioxidant activities. These compounds also showed interaction with Salmon sperm DNA, suggesting their potential in drug design and development (Sirajuddin, Uddin, Ali, & Tahir, 2013).

properties

IUPAC Name

N'-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-22-12-7-4-8-14-15(12)18-17(25-14)20-19-16(21)13-9-23-10-5-2-3-6-11(10)24-13/h2-8,13H,9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLRMPWNFMVGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326184
Record name N'-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815253
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide

CAS RN

851978-50-2
Record name N'-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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